molecular formula C16H22N2O2 B7917762 Cyclopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester

Cyclopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7917762
M. Wt: 274.36 g/mol
InChI Key: UMTXEPOPQRZXII-OAHLLOKOSA-N
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Description

Cyclopropyl-®-piperidin-3-yl-carbamic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropyl group, a piperidine ring, and a carbamic acid benzyl ester moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-®-piperidin-3-yl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclopropyl group. One common method involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation to yield the cyclopropane carboxylate . The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-throughput screening of solvent-reagent combinations and the use of sustainable reagents like Mukaiyama’s reagent in conjunction with dimethyl carbonate have been explored for esterification reactions .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-®-piperidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: Nucleophilic substitution reactions are possible, especially at the ester and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropyl-®-piperidin-3-yl-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-®-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl derivatives: Compounds with similar cyclopropyl groups.

    Piperidine derivatives: Molecules containing the piperidine ring.

    Carbamic acid esters: Compounds with similar ester functionalities.

Uniqueness

Cyclopropyl-®-piperidin-3-yl-carbamic acid benzyl ester is unique due to its combination of a cyclopropyl group, a piperidine ring, and a carbamic acid benzyl ester moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[(3R)-piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18(14-8-9-14)15-7-4-10-17-11-15/h1-3,5-6,14-15,17H,4,7-12H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTXEPOPQRZXII-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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